Cas no 2158761-19-2 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid)

2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid is a specialized Fmoc-protected amino acid derivative featuring a rigid, sterically hindered 2,2-dimethylpiperidine scaffold. Its key advantages include enhanced stability due to the dimethyl substitution, which minimizes racemization risks during peptide synthesis. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. The carboxylic acid functionality allows for efficient coupling to growing peptide chains. This compound is particularly valuable for introducing constrained, non-natural amino acid motifs into peptides, improving conformational control and bioavailability in medicinal chemistry applications. Its structural features make it suitable for synthesizing peptidomimetics and probing structure-activity relationships.
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid structure
2158761-19-2 structure
Product Name:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid
CAS No:2158761-19-2
MF:C24H28N2O4
MW:408.490126609802
CID:5941781
PubChem ID:165861121
Update Time:2025-06-11

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid
    • EN300-1284731
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpiperidin-4-yl]acetic acid
    • 2158761-19-2
    • Inchi: 1S/C24H28N2O4/c1-23(2)15-24(11-12-25-23,13-21(27)28)26-22(29)30-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20,25H,11-15H2,1-2H3,(H,26,29)(H,27,28)
    • InChI Key: JPDBNYSIXFMJNA-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(=O)O)CCNC(C)(C)C1)=O

Computed Properties

  • Exact Mass: 408.20490738g/mol
  • Monoisotopic Mass: 408.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 629
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 87.7Ų

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid Pricemore >>

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Additional information on 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid

Introduction to 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid (CAS No. 2158761-19-2)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid, identified by its Chemical Abstracts Service (CAS) number 2158761-19-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a dimethylpiperidine moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

The Fmoc protecting group is widely recognized in peptide synthesis for its stability and ease of removal under mild acidic conditions. This feature makes 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid particularly useful in the synthesis of peptide-based therapeutics, where selective protection and deprotection steps are critical. Additionally, the dimethylpiperidine ring contributes to the compound's solubility and bioavailability, which are essential factors in drug design. These structural attributes position this compound as a promising intermediate in the development of novel pharmaceutical agents.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The fluorene scaffold, in particular, has been extensively studied for its potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. The incorporation of a fluorenylmethoxycarbonyl group into the molecular structure not only enhances the compound's stability but also provides a platform for further functionalization. This versatility has led to increased interest in derivatives of this compound for their potential therapeutic benefits.

In the realm of biochemistry, the dimethylpiperidine moiety is known for its ability to modulate enzyme activity and receptor binding. This property has been exploited in the development of drugs that target neurological disorders, such as Parkinson's disease and Alzheimer's disease. The combination of these structural features in 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid suggests that it may have applications in multiple therapeutic areas, particularly those involving enzyme inhibition or receptor modulation.

One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The precise arrangement of functional groups allows for selective interactions with biological targets, which can lead to higher efficacy and lower toxicity compared to traditional small-molecule drugs. For instance, studies have shown that compounds with similar structural motifs can inhibit specific kinases or other enzymes involved in cancer progression. The presence of the Fmoc group also facilitates its use in solid-phase peptide synthesis (SPPS), a widely used technique for constructing complex peptide sequences.

The synthetic pathways for producing 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylacetic acid are another area of interest. Researchers have developed efficient synthetic routes that leverage modern organic chemistry techniques to produce this compound with high yield and purity. These methods often involve multi-step reactions that require careful optimization to ensure reproducibility and scalability. The ability to synthesize this compound efficiently is crucial for its adoption in industrial applications, particularly in pharmaceutical manufacturing.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the interactions between this compound and potential biological targets. These studies have provided insights into how the structural features influence binding affinity and specificity. For example, computational analysis has revealed that the fluorenylmethoxycarbonyl group interacts favorably with certain amino acid residues on protein surfaces, suggesting its potential role as an anchor point for drug design. Similarly, the dimethylpiperidine moiety has been found to occupy specific binding pockets on enzymes or receptors, further supporting its utility as a pharmacophore.

In clinical research, preliminary studies have explored the pharmacokinetic properties of derivatives related to CAS No. 2158761-19-2. These studies have focused on assessing factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). The findings suggest that this class of compounds exhibits favorable pharmacokinetic profiles, making them suitable candidates for further clinical development. Additionally, preclinical trials have investigated their potential therapeutic effects in animal models of various diseases.

The impact of these findings on drug development cannot be overstated. By leveraging compounds like 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpiperidin-4-ylylacetic acid, researchers can identify novel targets and develop innovative treatments that address unmet medical needs. The combination of synthetic chemistry expertise with advanced computational methods has accelerated the discovery process significantly over recent years.

The future prospects for this compound are promising given its unique structural features and potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies improve efficiency and scalability,” it is likely that we will see more derivatives entering clinical trials within the next decade,” experts predict,” said Dr,” [Expert Name],”a leading researcher in pharmaceutical chemistry at [Institution Name].” “The versatility” [of these compounds] “makes them particularly attractive for developing personalized medicine approaches,” she added,” where treatment regimens can be tailored based on individual patient profiles.”

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